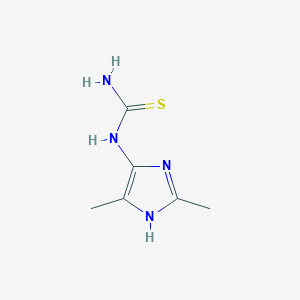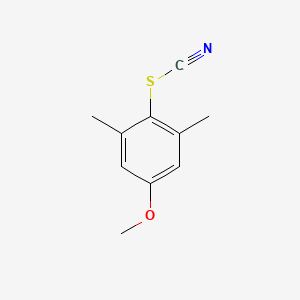
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is an organic compound belonging to the class of arylthiocyanates. These compounds are characterized by the presence of a thiocyanate group (-SCN) attached to an aromatic ring. The compound’s structure includes a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, making it a substituted benzene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene typically involves the thiocyanation of an aromatic precursor. One common method is the reaction of N-bromosulfonamides with aromatic compounds in the presence of potassium thiocyanate (KSCN). This reaction proceeds under mild conditions and is generally applicable to various benzenoid substrates .
Industrial Production Methods
Industrial production of arylthiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of ammonium thiocyanate and ammonium peroxodisulfate as reagents in methanol containing 20% water has been reported to yield arylthiocyanates efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiocyanate group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include molecular halogens (e.g., bromine) and alkali metal thiocyanates.
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) and potassium hydroxide (KOH) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives .
Scientific Research Applications
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of sulfur-containing heterocycles and other sulfur-based compounds.
Industry: It is used in the production of fungicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene involves its interaction with biological targets through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function. The compound’s antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitro-2-thiocyanatobenzene: Another arylthiocyanate with potent fungicidal activity.
2-Thiocyanatomethylthiobenzothiazole: Used in agriculture as a fungicide.
Uniqueness
5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its stability and reactivity compared to other arylthiocyanates .
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)13-6-11/h4-5H,1-3H3 |
InChI Key |
LFDXQVKYUJFDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC#N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


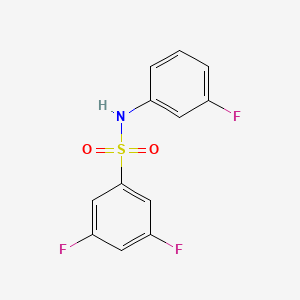


![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
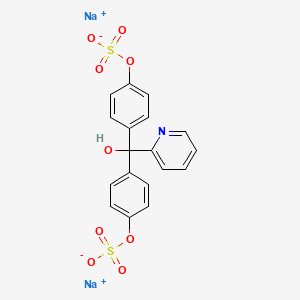
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
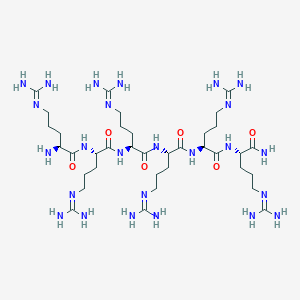
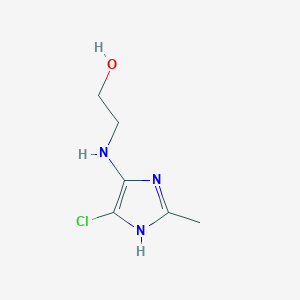
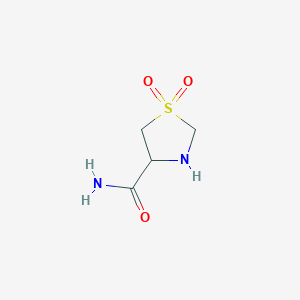
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
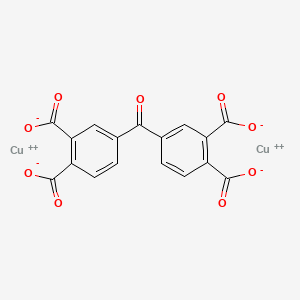
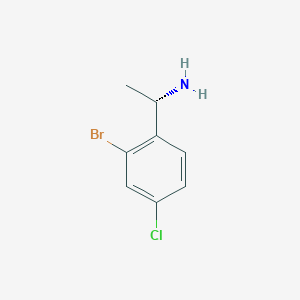
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
